molecular formula C26H36N2O2 B4031598 N,N'-bis(4-phenylbutan-2-yl)hexanediamide

N,N'-bis(4-phenylbutan-2-yl)hexanediamide

Cat. No.: B4031598
M. Wt: 408.6 g/mol
InChI Key: YNMNRUWMCQZSNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-phenylbutan-2-yl)hexanediamide typically involves the reaction of hexanediamine with 4-phenylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods

While detailed industrial production methods for N,N’-bis(4-phenylbutan-2-yl)hexanediamide are not widely documented, it is likely that the compound is produced on a smaller scale due to its specialized applications in research. The production process would involve similar synthetic routes as described above, with additional steps for purification and quality control to ensure the compound meets the required standards for research use .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-phenylbutan-2-yl)hexanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the phenylbutan-2-yl groups, while substitution reactions may introduce new functional groups into the compound .

Scientific Research Applications

N,N’-bis(4-phenylbutan-2-yl)hexanediamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and protein binding.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N,N’-bis(4-phenylbutan-2-yl)hexanediamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(4-phenylbutan-2-yl)hexanediamide is unique due to the presence of phenylbutan-2-yl groups, which may confer specific chemical and biological properties not found in similar compounds. These properties make it valuable for specialized research applications .

Properties

IUPAC Name

N,N'-bis(4-phenylbutan-2-yl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O2/c1-21(17-19-23-11-5-3-6-12-23)27-25(29)15-9-10-16-26(30)28-22(2)18-20-24-13-7-4-8-14-24/h3-8,11-14,21-22H,9-10,15-20H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMNRUWMCQZSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCCCC(=O)NC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.